(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid
Description
The compound “(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid” is a chiral coumarin-derived hybrid molecule. It consists of a 4-trifluoromethyl-2H-chromen-2-one scaffold linked via an amide bond to an L-alanine moiety, with trifluoroacetic acid (TFA) as a counterion in its salt form . Coumarin derivatives are widely studied for their fluorescence properties, enzyme inhibition, and medicinal applications.
This compound is synthesized via amide coupling between 7-amino-4-(trifluoromethyl)coumarin and a protected L-alanine derivative, followed by TFA-mediated deprotection . Its characterization typically involves $ ^1H $/$ ^{13}C $ NMR, UV-Vis spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3.C2HF3O2/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7;3-2(4,5)1(6)7/h2-6H,17H2,1H3,(H,18,20);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGLUJXYGFQWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates in the presence of catalysts such as copper sulfate (CuSO4). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while reduction can produce various amino alcohols.
Scientific Research Applications
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a class of coumarin-amino acid hybrids. Key structural analogs include:
Key Observations:
Trifluoromethyl vs.
Amino Acid Moieties: The L-alanine amide in the target compound offers smaller steric bulk than valine or phenylalanine derivatives, possibly favoring interactions with narrower active sites .
Biological Activity: While benzamide derivatives (e.g., 3d) show potent hCA inhibition, the target compound’s primary applications may lie in fluorescence-based assays or as a synthetic intermediate due to its unmodified amino group .
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